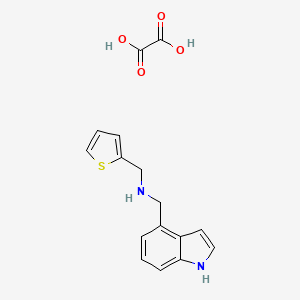
2-Methyl-1,3-benzoxazole-6-carbonyl chloride
Overview
Description
2-Methyl-1,3-benzoxazole-6-carbonyl chloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
2-Methyl-1,3-benzoxazole-6-carbonyl chloride, also known as 2-methylbenzo[d]oxazole-6-carbonyl chloride, is a member of the benzoxazole family . Benzoxazole derivatives have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Mode of Action
For instance, 2-Methylbenzoxazole has been reported to condense with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .
Biochemical Pathways
Benzoxazole derivatives, including this compound, can affect various biochemical pathways due to their broad substrate scope and functionalization . They have been synthesized via different pathways, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzoxazole-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . The interactions of this compound with these biomolecules can lead to various biochemical effects, such as enzyme inhibition or activation, and modulation of protein function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes, including those involved in cancer pathology . The compound’s effects on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in disease processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can exhibit varying degrees of stability and degradation under different conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that benzoxazole derivatives can have threshold effects, where the compound’s activity changes significantly at certain dosage levels . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. Benzoxazole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interactions with metabolic enzymes can influence its activity and function within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Benzoxazole derivatives have been shown to accumulate in specific tissues and compartments, affecting their localization and activity . Understanding the transport and distribution of the compound is crucial for determining its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Benzoxazole derivatives have been found to localize in various subcellular compartments, where they can interact with specific biomolecules and exert their effects . The localization of the compound within the cell is an important factor in determining its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-benzoxazole-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-benzoxazole-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Another method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazole-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-1,3-benzoxazole-6-carboxylic acid.
Reduction: Reduction reactions can convert the acyl chloride to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
2-Methyl-1,3-benzoxazole-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 2-Methyl-1,3-benzoxazole-6-methyl ester
- 2-Methyl-1,3-benzoxazole-6-amide
Uniqueness
2-Methyl-1,3-benzoxazole-6-carbonyl chloride is unique due to its high reactivity as an acylating agent. This property makes it a valuable intermediate in the synthesis of various derivatives, which can be tailored for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-3-2-6(9(10)12)4-8(7)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERQLRQJYTHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664812 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202195-57-1 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)

![N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1390098.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)



![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)
